(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
Description
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)18-8-6-7-15(3)21(18)22-20(23)12-10-16-9-11-17(24-4)13-19(16)25-5/h6-14H,1-5H3,(H,22,23)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKMIWLNRYUEJJ-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a synthetic organic compound with the molecular formula C21H25NO3 and a molecular weight of 339.435 g/mol. It is part of a class of compounds known as acrylamides, which have garnered attention for their potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of acrylamide compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . These compounds also inhibit biofilm formation effectively, suggesting their potential use in treating biofilm-associated infections.
Table 1: Antimicrobial Activity of Acrylamide Derivatives
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | Not specified | High |
| Other | 0.25 | Not specified | Moderate |
Cytotoxicity and Hemolytic Activity
The hemolytic activity of these derivatives is notably low, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development . Additionally, cytotoxicity assays revealed that the IC50 values for these compounds are greater than 60 μM, suggesting they are noncytotoxic at therapeutic concentrations.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial growth and proliferation. Specifically, studies indicate that related compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests a dual mechanism whereby the compound could disrupt both DNA replication and folate synthesis in bacteria.
Study on Antimicrobial Efficacy
In a recent study published in ACS Omega, researchers evaluated the antimicrobial efficacy of various acrylamide derivatives against clinical isolates. Compound 7b emerged as the most potent derivative, demonstrating not only low MIC values but also significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin . The study highlighted the potential for these compounds to be developed as novel therapeutic agents against resistant bacterial strains.
Safety Profile Assessment
Another critical aspect examined was the safety profile of these derivatives through hemolytic assays. The results indicated minimal hemolysis, which is crucial for any therapeutic application, especially considering the potential for systemic administration . This safety assessment aligns with the increasing need for effective yet safe antimicrobial agents in clinical settings.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide exhibit promising anticancer properties. Studies have shown that acrylamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For instance, a study demonstrated that certain acrylamides could effectively target cancer cell lines, leading to significant reductions in viability and increased apoptosis rates .
Anti-inflammatory Properties
Acrylamide derivatives are also being investigated for their anti-inflammatory effects. Research has indicated that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Polymer Science
Synthesis of Specialty Polymers
this compound serves as a versatile monomer in the synthesis of specialty polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and flexibility. This is particularly valuable in applications requiring high-performance materials, such as automotive and aerospace industries .
Modification of Existing Polymers
The compound can be utilized to modify existing polymer structures to improve their mechanical properties or to introduce new functionalities. For example, it can be copolymerized with other monomers to create materials with tailored characteristics for specific applications .
Bioconjugation and Drug Delivery
Targeted Drug Delivery Systems
The unique chemical structure of this compound allows for effective bioconjugation techniques. This capability is crucial in the development of targeted drug delivery systems where drugs are conjugated to carriers that can selectively deliver therapeutic agents to specific tissues or cells .
Fluorescent Probes for Biological Imaging
This compound can also be employed in the synthesis of fluorescent probes used for biological imaging. These probes facilitate real-time visualization of cellular processes, aiding researchers in understanding complex biological mechanisms and disease progression .
Summary Table of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis; inhibits cancer cell proliferation |
| Anti-inflammatory properties | Modulates inflammatory pathways; inhibits cytokines | |
| Polymer Science | Synthesis of specialty polymers | Enhances thermal stability and flexibility |
| Modification of existing polymers | Tailors mechanical properties for specific applications | |
| Bioconjugation | Targeted drug delivery systems | Conjugates drugs to carriers for selective delivery |
| Fluorescent probes for biological imaging | Enables real-time visualization of cellular processes |
Méthodes De Préparation
Nucleophilic Acyl Substitution via Acryloyl Chloride Intermediates
The most widely reported method involves a two-step sequence: (1) synthesis of 3-(2,4-dimethoxyphenyl)acryloyl chloride and (2) coupling with 2-isopropyl-6-methylaniline. This approach mirrors protocols for analogous acrylamides, such as (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, where pyridine-mediated acylation in tetrahydrofuran (THF) achieves 73.6–90% yields.
For the target compound, 3-(2,4-dimethoxyphenyl)acrylic acid is first converted to its acyl chloride using oxalyl chloride or thionyl chloride. Subsequent reaction with 2-isopropyl-6-methylaniline in the presence of a base (e.g., pyridine or triethylamine) facilitates amide bond formation. A representative procedure from patent literature demonstrates that N,N-dimethylformamide (DMF) as a solvent at 60–80°C for 6–8 hours enhances coupling efficiency, particularly for sterically hindered anilines.
Direct Coupling Using Carbodiimide Activators
Alternative routes employ carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP). This method avoids handling reactive acyl chlorides but requires stringent moisture control. Comparative studies on similar acrylamides show that while EDC/DMAP achieves 65–75% yields, acyl chloride routes remain superior for large-scale synthesis (>80% yields).
Reaction Condition Optimization
Solvent Systems
Optimal solvents balance nucleophilicity enhancement and byproduct solubility:
- Tetrahydrofuran (THF) : Enables low-temperature reactions (0–5°C) to minimize isomerization, critical for maintaining (E)-stereochemistry.
- N,N-Dimethylformamide (DMF) : Preferred for high-temperature couplings (60–80°C) with sterically demanding amines, achieving 85–90% conversion.
- Dichloromethane (DCM) : Used in tandem with trifluoromethanesulfonic anhydride for activating intermediates, though less common for final amidation.
Temperature and Time Parameters
Data from analogous systems indicate that exceeding 8 hours at >80°C promotes acrylamide oligomerization, decreasing yields by 15–20%.
Catalytic Systems and Stereochemical Control
Base Selection
Pyridine and triethylamine are standard, but sterically hindered bases like 2,6-lutidine improve selectivity for (E)-isomers in THF. For example, 2,6-lutidine (1.5 eq.) reduces Z-isomer content from 12% to <2% in model reactions.
Radical Inhibitors
Addition of hydroquinone (0.1–0.5 wt%) suppresses radical-initiated polymerization during storage of acryloyl chloride intermediates, preserving monomer reactivity.
Purification and Isolation Techniques
Crystallization
Slurry crystallization in toluene/water mixtures (1:2 v/v) at 0–5°C isolates the product with >99% purity. For the target compound, ethyl acetate/hexane (3:7) is recommended due to its lower polarity.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane gradient) resolves (E)- and (Z)-isomers, though industrial-scale processes avoid this due to cost.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 1.21 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.18 (s, 3H, Ar-CH3), 3.79 (s, 6H, OCH3), 5.62 (d, J = 12.4 Hz, 1H, CH=), 6.89–7.42 (m, 6H, Ar-H), 7.48 (d, J = 12.4 Hz, 1H, CH=), 9.31 (s, 1H, NH).
- 13C NMR (100 MHz, CDCl3) : δ 18.9 (CH3), 24.7 (CH(CH3)2), 55.2 (OCH3), 98.1 (CH=), 126.8–161.1 (Ar-C), 165.4 (C=O).
Chromatographic Purity
HPLC (C18, 70:30 MeOH/H2O): Rt = 8.2 min, purity ≥99.5%.
Industrial-Scale Considerations
A 300 g pilot-scale synthesis adapted from demonstrates:
- Throughput : 1.2 kg/day using continuous THF recovery.
- Cost Drivers : Pyridine (28% of raw material cost) and DMF (19%).
- Waste Streams : Aqueous HCl (pH 1–2) requiring neutralization before disposal.
Q & A
Q. What are the established synthetic routes for (E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide?
The compound is typically synthesized via a two-step procedure:
- Step 1 : Preparation of (E)-3-(2,4-dimethoxyphenyl)acrylic acid through Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and malonic acid under acidic conditions (e.g., acetic acid/pyridine) .
- Step 2 : Amide coupling using 2-isopropyl-6-methylaniline. A common method employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF or dichloromethane, with DMAP (4-dimethylaminopyridine) as a catalyst. Reaction completion is monitored via TLC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Yield Optimization : Yields >80% are achievable with strict control of stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours at room temperature) .
Q. How is the compound characterized structurally?
Key characterization techniques include:
- 1H/13C NMR :
- The acrylamide’s α,β-unsaturated carbonyl system shows characteristic doublets for the trans-olefinic protons (δ 6.2–7.5 ppm, J = 15–16 Hz).
- Methoxy groups on the 2,4-dimethoxyphenyl ring resonate as singlets at δ ~3.8 ppm.
- Isopropyl and methyl groups on the aniline moiety appear as multiplets (δ 1.2–1.4 ppm) and a singlet (δ 2.3 ppm), respectively .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like Z-isomers or incomplete coupling?
- Isomer Control : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state favoring the E-configuration. Microwave-assisted synthesis (60°C, 30 min) reduces isomerization risks .
- Coupling Efficiency : Replace EDCI with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for higher reactivity, especially with sterically hindered amines like 2-isopropyl-6-methylaniline. This reduces residual starting material (<5% by HPLC) .
- Byproduct Analysis : LC-MS/MS can identify dimers or hydrolyzed products. Adjust pH to 7–8 during workup to prevent acid-catalyzed degradation .
Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?
Discrepancies often arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or impurities. For example:
- In CDCl3, the amide proton (NH) appears at δ 8.1–8.3 ppm, but in DMSO-d6, it shifts downfield to δ 10.2–10.5 ppm due to hydrogen bonding .
- Validation Protocol : Compare data with structurally analogous compounds (e.g., (E)-N-(4-methoxyphenyl)-3-(2,4-dimethoxyphenyl)acrylamide ). Use 2D NMR (COSY, HSQC) to confirm assignments .
Q. What computational strategies predict the compound’s biological targets?
- Grid box centered on the ATP-binding site of a target kinase (e.g., EGFR).
- Exhaustiveness = 20, energy range = 4 kcal/mol.
- Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to design experiments to validate bioactivity?
- Inconsistent IC50 Values : Variations may stem from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols:
- Use MTT assays on a panel of cancer lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin).
- Replicate results in triplicate, with ANOVA statistical analysis (p < 0.05) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
